3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 309969-95-7
VCID: VC21411435
InChI: InChI=1S/C12H10N2O3S/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h2-4,6H,1,5H2,(H,13,18)(H,16,17)
SMILES: C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S
Molecular Formula: C12H10N2O3S
Molecular Weight: 262.29g/mol

3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

CAS No.: 309969-95-7

Cat. No.: VC21411435

Molecular Formula: C12H10N2O3S

Molecular Weight: 262.29g/mol

* For research use only. Not for human or veterinary use.

3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid - 309969-95-7

Specification

CAS No. 309969-95-7
Molecular Formula C12H10N2O3S
Molecular Weight 262.29g/mol
IUPAC Name 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Standard InChI InChI=1S/C12H10N2O3S/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h2-4,6H,1,5H2,(H,13,18)(H,16,17)
Standard InChI Key IQUIBCXRPSGZSK-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S
Canonical SMILES C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S

Introduction

Chemical Identity and Basic Properties

3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is identified by the CAS number 114050-60-1 . Based on structural analysis and comparison with related compounds, this molecule contains a quinazoline core with specific functional groups: an allyl substituent at position 3, a mercapto (thiol) group at position 2, a carbonyl (oxo) group at position 4, and a carboxylic acid group at position 7.

The molecular formula can be inferred as C12H10N2O3S by comparing it with its methyl ester counterpart (Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate, C13H12N2O3S) . The estimated molecular weight would be approximately 262 g/mol, calculated from this inferred molecular formula.

Structural Features

The compound's structure can be best understood by examining its four key components:

  • Quinazoline core - A bicyclic heterocyclic system consisting of a benzene ring fused to a pyrimidine ring

  • Mercapto group (-SH) at position 2 - Introduces sulfur chemistry and potential for various interactions

  • Allyl group (-CH2-CH=CH2) at position 3 - Provides a reactive alkene functionality

  • Carboxylic acid group (-COOH) at position 7 - Contributes acidic properties and potential for derivatization

Comparison with Related Compounds

To better understand the structural context of this compound, examining related quinazoline derivatives provides valuable insights:

Table 1: Structural Comparison of 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with Related Compounds

Property3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acidMethyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate4-Oxo-3,4-dihydroquinazoline-7-carboxylic acidMethyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
CAS Number114050-60-1310448-90-9202197-73-7874607-16-6
Molecular FormulaC12H10N2O3S (inferred)C13H12N2O3SC9H6N2O3C11H10N2O3S
Molecular Weight~262 g/mol (calculated)276.31 g/mol190.16 g/mol250.27 g/mol
Position 2Mercapto (-SH)Mercapto (-SH)Hydrogen (-H)Mercapto (-SH)
Position 3Allyl (-CH2CH=CH2)Allyl (-CH2CH=CH2)Hydrogen (-H)Methyl (-CH3)
Position 7Carboxylic acid (-COOH)Methyl ester (-COOCH3)Carboxylic acid (-COOH)Methyl ester (-COOCH3)

Physical and Chemical Properties

While specific experimental data for 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is limited in the available literature, several properties can be inferred based on its structure and related compounds.

Physical Properties

Based on structural characteristics and comparison with similar quinazoline derivatives, this compound is likely to be a crystalline solid at room temperature. The calculated molecular weight of approximately 262 g/mol places it in a range typical for drug-like molecules.

Chemical Properties

The compound possesses several reactive functional groups that define its chemical behavior:

  • The carboxylic acid group can participate in various reactions including esterification, amidation, and salt formation. This group contributes to the compound's acidic nature and potential water solubility.

  • The mercapto group at position 2 can undergo oxidation, alkylation, and metal coordination reactions. This sulfur-containing functionality is often associated with biological activity through interactions with protein residues.

  • The allyl group at position 3 contains a reactive alkene that can participate in addition reactions, hydrogenation, and cross-coupling chemistry, providing a handle for further derivatization.

  • The quinazoline core contributes to the compound's stability and potential for specific interactions with biological targets through hydrogen bonding and π-stacking.

Table 2: Predicted Properties of 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidCommon state for similar heterocyclic compounds
SolubilityModerately soluble in polar organic solvents; limited water solubilityBased on functional groups present
Hydrogen Bond Donors2 (carboxylic acid, mercapto)Structural analysis
Hydrogen Bond Acceptors5 (N atoms, carbonyl groups, carboxylic acid)Structural analysis
Acid-Base PropertiesAcidic (carboxylic acid group)Functional group analysis
StabilityLikely stable under standard conditionsBased on quinazoline core stability
Synthesis RouteStarting MaterialsKey Reaction StepsPotential Challenges
Ester HydrolysisMethyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate1. Base-catalyzed hydrolysis
2. Acidification
Selective hydrolysis without affecting other functional groups
N-Alkylation2-Mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid1. Deprotonation with base
2. Reaction with allyl bromide
Regioselectivity of alkylation (N vs. S alkylation)
CyclizationSubstituted anthranilic acid1. Reaction with isothiocyanate
2. Cyclization
3. Allylation
Control of regioselectivity and multiple steps

Synthesis of Related Compounds

A related synthesis procedure is documented for 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid: "To a solution of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (3.30g, 14.8 mmol) in 60 mL methanol was added 6.6 mL of sulfuric acid. The resulting mixture was stirred at 60°C for 11 hours. After cooled to room temperature, the solvent was removed in vacuo and the residue was diluted with water. Aqueous sodium hydroxide (6 mol/L) was added to adjust the pH value to 8 and the precipitated solid was collected by filtration. The filter cake was washed with water and dried in oven to give 3.00 g (86%) of the product as a light yellow solid."

Structure-Activity Relationships and Chemical Modifications

Understanding the structure-activity relationships of 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves analyzing how structural modifications might affect its properties and potential biological activities.

Key Modification Sites

The compound contains several sites amenable to chemical modification:

  • Position 2 (Mercapto group):

    • Oxidation to disulfide or conversion to other sulfur-containing groups

    • Replacement with oxygen (to form a 2-oxo derivative) or nitrogen analogs

    • Alkylation to form thioethers

  • Position 3 (Allyl group):

    • Saturation of the alkene to form a propyl group

    • Replacement with other alkyl or aryl groups to modify lipophilicity

    • Functionalization of the terminal alkene through cross-coupling reactions

  • Position 7 (Carboxylic acid):

    • Esterification to form various esters (as seen in the methyl ester analog )

    • Amide formation to enhance binding interactions or improve pharmacokinetics

    • Conversion to other functional groups (e.g., aldehydes, alcohols)

  • Quinazoline core:

    • Introduction of additional substituents at various positions

    • Modification of the heterocyclic system to related scaffolds

Comparative Analysis with Related Compounds

The methyl ester derivative (Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate) differs from the target compound primarily in the carboxylic acid functionality, which is masked as a methyl ester . This modification typically increases lipophilicity and cell membrane permeability while decreasing water solubility.

The methyl-substituted analog (Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate) contains a methyl group at position 3 instead of an allyl group. This structural change reduces the reactivity at position 3 and eliminates the alkene functionality, potentially affecting both chemical properties and biological activities.

Research Status and Future Directions

Applications as a Chemical Building Block

The functional group diversity of 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid makes it a potentially valuable building block for medicinal chemistry and materials science. The carboxylic acid group provides a handle for conjugation to other molecules, while the allyl and mercapto groups offer additional sites for functionalization.

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